![molecular formula C27H22N4O6S B2565704 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034462-35-4](/img/structure/B2565704.png)

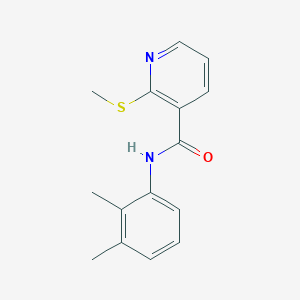

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

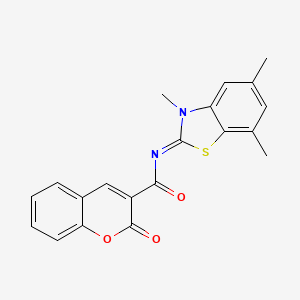

Antitumor Activity

Quinazolinone derivatives have demonstrated significant antitumor activities. A study synthesized novel quinazolinone analogs, showing broad spectrum antitumor activity with potency 1.5–3.0-fold more compared to 5-FU, a known antitumor agent. These compounds exhibited selective activities towards CNS, renal, breast, and leukemia cell lines, implicating their potential in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity

Quinazolinone derivatives have also shown promising antimicrobial properties. Novel 6,8-dibromo-4(3H)quinazolinone derivatives exhibited potent in vitro anti-bacterial and anti-fungal activities. The minimum inhibitory concentrations (MICs) of these compounds were determined against various bacterial and fungal strains, showcasing their potential as antimicrobial agents (M. Mohamed et al., 2010).

Analgesic and Anti-inflammatory Activity

Further research into quinazolinone-linked 1,3,4-oxadiazole derivatives revealed their potent analgesic and anti-inflammatory properties in animal studies. These findings suggest the therapeutic potential of quinazolinone derivatives in managing pain and inflammation (D. Dewangan et al., 2016).

Diuretic Activity

A study on quinazolin‐4(3H)‐one derivatives containing thiazole or 1,3,4‐thiadiazole moieties indicated significant diuretic activity. This research expands the potential use of quinazolinone derivatives in treating conditions requiring diuretics (A. R. Maarouf et al., 2004).

Antioxidant Activity

Quinazolinone derivatives have also been evaluated for their antioxidant properties. A study synthesized new (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones, which showed moderate to high antioxidant activities (A. Fadda et al., 2011).

Antiparkinsonian Activity

Quinazolinone derivatives linked to antiparkinsonian activity were synthesized, indicating the potential of these compounds in treating Parkinson's disease. The most active compound demonstrated significant efficacy in related studies (Sunil Kumar et al., 2012).

Antiviral Activity

Research on novel quinazolin-4(3H)-ones synthesized via microwave technique revealed their antiviral potential against a range of viruses, including influenza and severe acute respiratory syndrome corona, among others. This highlights the broad-spectrum antiviral capabilities of quinazolinone derivatives (P. Selvam et al., 2007).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O6S/c1-33-18-10-17(11-19(12-18)34-2)25-29-24(37-30-25)14-38-27-28-21-6-4-3-5-20(21)26(32)31(27)13-16-7-8-22-23(9-16)36-15-35-22/h3-12H,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRYLXGSQCDLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2565621.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2565626.png)

![N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2565640.png)

![2-[(Cyclopentylamino)methyl]phenol](/img/structure/B2565644.png)